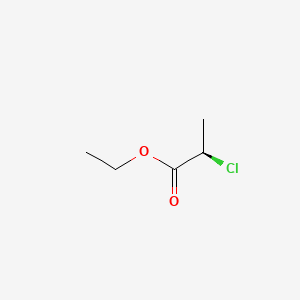

(+)-Ethyl alpha-chloropropionate

Vue d'ensemble

Description

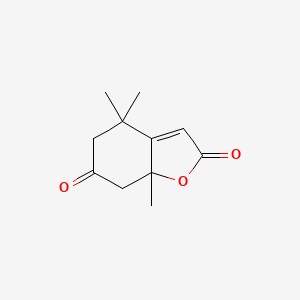

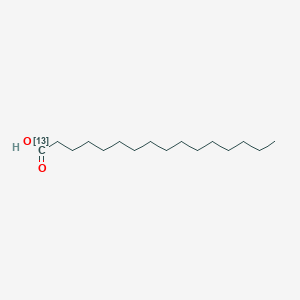

(+)-Ethyl alpha-chloropropionate is a colorless liquid . It is the simplest chiral chlorocarboxylic acid and is noteworthy for being readily available as a single enantiomer . The conjugate base of 2-chloropropionic acid, as well as its salts and esters, are known as 2-chloropropionates .

Synthesis Analysis

Racemic 2-chloropropionic acid, a precursor to (+)-Ethyl alpha-chloropropionate, is produced by chlorination of propionyl chloride followed by hydrolysis of the 2-chloropropionyl chloride . Enantiomerically pure (S)-2-chloropropionic acid can be prepared from L-alanine via diazotization in hydrochloric acid . Other α-amino acids undergo this reaction .Molecular Structure Analysis

The molecular formula of (+)-Ethyl alpha-chloropropionate is C3H5ClO2 .Chemical Reactions Analysis

(+)-Ethyl alpha-chloropropionate, a halogenated ester, reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . It also reacts exothermically with bases . Flammable hydrogen is generated with alkali metals and hydrides .Physical And Chemical Properties Analysis

(+)-Ethyl alpha-chloropropionate is a clear liquid . It has a melting point of -10°C and a boiling point of 132-133°C . Its specific gravity is 1.07-1.08 . It is insoluble in water .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis and Utilization in Chemical Reactions

(+)-Ethyl alpha-chloropropionate is utilized in the synthesis of various chemicals, including pesticides, dyes, and agricultural chemicals. It plays a crucial role as a constituent in herbicides and is used in the production of pharmaceutical intermediates like ibuprofen and 2-alanine, as well as methyl and ethyl chloropropionate as intermediates for agricultural chemicals. Additionally, it is employed in lactic acid production (Zhou Liang, 2006).

Kinetics in Chemical Reactions

The kinetics of the reaction of α-chloropropionic acid, a related compound, with various amines have been extensively studied, providing insights into the reactivity and potential applications of similar compounds in chemical synthesis (Y. Ogata & Y. Yamauchi, 1979).

Applications in Organic Synthesis

Versatile Synthon in Organic Chemistry

Ethyl-2-(2-chloroethyl)acrylate, a compound related to (+)-Ethyl alpha-chloropropionate, has been identified as a versatile α-cyclopropylester cation synthon. It reacts efficiently with various nucleophiles, leading to the production of functionalized cyclopropane esters, which are valuable in organic synthesis (M. Lachia et al., 2011).

In Synthesis of Pharmaceutical Agents

The compound plays a role in the stereospecific synthesis of pharmaceutical agents, as demonstrated in the production of PPAR alpha/gamma agonists. Controlled reaction conditions and specific chemical processes involving (+)-Ethyl alpha-chloropropionate are critical for achieving pharmaceutical purity (J. Aikins et al., 2005).

Spectroscopy and Molecular Studies

- Spectroscopic Analysis: Ethyl 2-chloropropionate, a similar compound, has been studied using infrared and laser Raman spectroscopy to understand its conformational properties. Such studies are crucial in determining the physical and chemical characteristics of organic compounds (N. Dube & R. Prasad, 1987).

Environmental and Agricultural Applications

In Agricultural Chemistry

The compound is involved in the base-promoted annulation reaction of ethyl α-chlorocyclopropaneformates with 1,3-dicarbonyl compounds, providing an efficient route to multi-substituted fulvenes in agricultural chemistry (Yuequan Zhu et al., 2014).

Kinetic Studies in Oxidation Reactions

Kinetic and mechanistic studies of the oxidation of ethyl 3-chloropropionate provide insights into reaction rates and mechanisms, critical for applications in environmental chemistry and industrial processes (S. Hussain et al., 2012).

Safety And Hazards

(+)-Ethyl alpha-chloropropionate is highly flammable . It may cause toxic effects if inhaled or absorbed through skin . Inhalation or contact with the material may irritate or burn skin and eyes . Fire will produce irritating, corrosive, and/or toxic gases . Vapors may cause dizziness or asphyxiation . Runoff from fire control or dilution water may cause environmental contamination .

Orientations Futures

Propriétés

IUPAC Name |

ethyl (2R)-2-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAVBVKAYUCPAQ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Ethyl alpha-chloropropionate | |

CAS RN |

42411-39-2 | |

| Record name | Ethyl alpha-chloropropionate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042411392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL .ALPHA.-CHLOROPROPIONATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J81RS0WDCW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B1588477.png)

![Tris[N,N-bis(trimethylsilyl)amide]cerium(III)](/img/structure/B1588490.png)